5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

説明

Structural Characteristics and Nomenclature

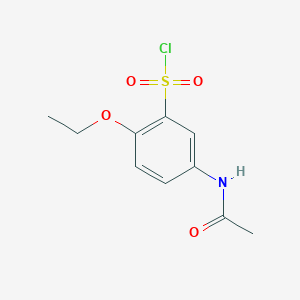

This compound exhibits a complex molecular architecture characterized by multiple functional groups strategically positioned on a benzene ring scaffold. The compound possesses the molecular formula C₁₀H₁₂ClNO₄S with a molecular weight of 277.73 grams per mole. The structural arrangement features an acetamido group (-NHCOCH₃) at the 5-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and a sulfonyl chloride group (-SO₂Cl) at the 1-position of the benzene ring.

The Simplified Molecular Input Line Entry System representation of this compound is documented as CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl, providing a standardized method for computational chemical analysis. The International Chemical Identifier key QABZOPQRRCWJGL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. Alternative nomenclature includes 4-Acetamino-phenetol-sulfonsaeure-(2)-chlorid, reflecting different systematic naming conventions used across various chemical databases.

The three-dimensional molecular structure demonstrates specific spatial arrangements that influence the compound's reactivity patterns. The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur atom, with the sulfur maintaining an oxidation state of +6, similar to sulfuric acid derivatives. This electronic configuration contributes to the electrophilic nature of the sulfur center, enabling nucleophilic substitution reactions characteristic of sulfonyl chlorides.

Historical Development in Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to the pioneering work of Henri Victor Regnault in 1838, who first prepared sulfuryl chloride, establishing foundational principles for the synthesis of sulfonyl-containing compounds. The evolution of sulfonyl chloride chemistry gained significant momentum during the early 20th century, particularly following the discovery of sulfonamide antibiotics. The groundbreaking work at I.G. Farbenindustrie under Gerhard Domagk's direction in the 1920s and 1930s demonstrated the profound therapeutic potential of sulfonamide derivatives, with Prontosil serving as the flagship compound that revolutionized antimicrobial therapy.

Industrial production methods for arylsulfonyl chlorides developed through systematic optimization of synthetic routes. The standard industrial approach involves a two-step, one-pot reaction process beginning with an aromatic compound and chlorosulfuric acid, followed by chlorination of the intermediate sulfonic acid. This methodology provided the foundation for synthesizing complex sulfonyl chloride derivatives, including acetamido-substituted variants like this compound.

The Reed reaction, developed as an alternative synthetic approach, enabled the preparation of alkylsulfonyl chlorides through direct reaction of alkanes with sulfur dioxide and chlorine. However, for aromatic systems bearing electron-donating substituents such as acetamido and ethoxy groups, the traditional chlorosulfuric acid method remained more applicable. Recent advances have focused on developing milder, more selective methodologies for sulfonyl chloride synthesis, including the use of pyrylium salts for converting primary sulfonamides to sulfonyl chlorides under mild conditions.

Modern synthetic approaches have emphasized improving functional group tolerance and reducing harsh reaction conditions. The development of oxidative chlorination systems using hydrogen peroxide combined with various chlorinating agents has provided alternative routes for sulfonyl chloride synthesis from thiol precursors. These methodologies have particular relevance for compounds like this compound, where preservation of the acetamido functionality requires careful selection of reaction conditions.

Position Within Sulfonamide Derivative Research

This compound occupies a strategic position within contemporary sulfonamide derivative research, serving as both a synthetic intermediate and a model compound for studying structure-activity relationships. The compound's significance extends beyond its immediate synthetic utility to encompass broader applications in medicinal chemistry and pharmaceutical development. Current research emphasizes the role of sulfonyl chlorides as versatile electrophilic coupling partners capable of forming diverse chemical bonds, including sulfonamide, sulfonate, and sulfide linkages.

The acetamido substitution pattern present in this compound reflects ongoing research into optimizing the electronic and steric properties of sulfonamide derivatives. Studies have demonstrated that acetamido groups can significantly influence the biological activity and pharmacokinetic properties of sulfonamide-based drugs. The combination of acetamido and ethoxy substituents provides a unique electronic environment that may enhance selectivity for specific biological targets while maintaining favorable chemical stability.

Recent investigations have focused on developing more efficient synthetic methodologies for preparing complex sulfonamide derivatives from sulfonyl chloride precursors. The work by Cornella and colleagues has demonstrated that primary sulfonamides can be converted back to sulfonyl chlorides using pyrylium salts, enabling late-stage functionalization of complex molecules. This reversibility concept has particular relevance for compounds like this compound, which can serve as key intermediates in sequential synthetic transformations.

The integration of green chemistry principles into sulfonamide synthesis has influenced the development of more environmentally sustainable approaches to sulfonyl chloride chemistry. Research groups have reported one-pot synthesis methods utilizing cyanuric chloride and amine sulfonate salts, achieving excellent yields while minimizing waste generation. These methodologies provide alternative approaches for accessing acetamido-substituted sulfonyl chlorides with improved atom economy and reduced environmental impact.

特性

IUPAC Name |

5-acetamido-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZOPQRRCWJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373316 | |

| Record name | 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-19-3 | |

| Record name | 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680618-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Traditional Chlorosulfonation Method

Reaction Mechanism and Stepwise Synthesis

The conventional synthesis begins with acetanilide as the starting material, leveraging its acetyl-protected amine group to direct electrophilic substitution. The process involves two sequential reactions: sulfonation followed by chlorination .

Sulfonation with Chlorosulfonic Acid

In the first step, acetanilide reacts with excess chlorosulfonic acid (ClSO₃H) under controlled cooling (10–15°C) to prevent premature decomposition. The acetyl group acts as a para-directing substituent , ensuring regioselective sulfonation at the 4-position. The intermediate 4-acetamidobenzenesulfonic acid forms, with sulfuric acid generated as a byproduct:

$$

\text{Acetanilide} + \text{ClSO}3\text{H} \rightarrow \text{4-Acetamidobenzenesulfonic acid} + \text{H}2\text{SO}_4

$$

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate reacts further with excess chlorosulfonic acid at elevated temperatures (70–80°C) to yield the sulfonyl chloride. This step involves replacing the hydroxyl group (-OH) of the sulfonic acid with a chlorine atom:

$$

\text{4-Acetamidobenzenesulfonic acid} + \text{ClSO}3\text{H} \rightarrow \text{4-Acetamidobenzenesulfonyl chloride} + \text{H}2\text{SO}_4

$$

Ethoxylation and Final Modifications

To introduce the ethoxy group at the 2-position, 4-acetamidobenzenesulfonyl chloride undergoes nucleophilic substitution with ethanol in the presence of a base (e.g., NaOH). This step requires anhydrous conditions to minimize hydrolysis of the sulfonyl chloride.

Optimization and Challenges

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 10–15°C (sulfonation) | Prevents side reactions/exothermicity |

| Molar Ratio | 1:3 (acetanilide:ClSO₃H) | Ensures complete conversion |

| Reaction Time | 20–30 min (chlorination) | Balances completion vs. degradation |

Despite its widespread use, this method generates significant sulfuric acid waste , necessitating rigorous neutralization and disposal protocols. Additionally, the use of excess chlorosulfonic acid raises safety concerns due to its corrosive and moisture-sensitive nature.

Phosphorus Pentachloride (PCl₅) Mediated Synthesis

Patent-Based Innovation

A 2009 patent (CN101613308B) describes an alternative approach using PCl₅ as a chlorinating agent, reducing reliance on chlorosulfonic acid. This method employs a mixed solvent system (chloroform or CCl₄) to enhance solubility and reaction efficiency.

Sulfonation-Chlorination Cascade

The process combines sulfonation and chlorination into a single step. Acetanilide reacts with a limited amount of chlorosulfonic acid to form the sulfonic acid, which is immediately chlorinated by PCl₅:

$$

\text{4-Acetamidobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Acetamidobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Role of Additives

The patent highlights the use of drying aids (e.g., molecular sieves) to absorb water, shifting equilibrium toward product formation. This mitigates hydrolysis of the sulfonyl chloride and improves yields to 85–90% .

Advantages Over Traditional Methods

- Reduced Waste : Lower chlorosulfonic acid consumption decreases sulfuric acid byproduct generation.

- Higher Yields : PCl₂’s strong chlorinating ability drives the reaction to completion, achieving >85% yield vs. 70–75% in traditional methods.

- Solvent Reusability : Chloroform or CCl₄ can be recovered via distillation, lowering costs.

Comparative Analysis of Synthesis Routes

化学反応の分析

Types of Reactions

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Reduction: The acetamido group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Sulfonic Acid: Formed from hydrolysis.

科学的研究の応用

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Biochemical Studies: Used in the modification of biomolecules for studying their structure and function.

Industrial Applications: Employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

類似化合物との比較

Similar Compounds

5-Acetamido-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

5-Acetamido-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chloro group instead of an ethoxy group.

5-Acetamido-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a fluoro group instead of an ethoxy group.

Uniqueness

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can also affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and research applications.

生物活性

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride, with the CAS number 680618-19-3, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. Its structure can be represented as follows:

This structure contributes to its biological activity by allowing interactions with various biomolecules.

The biological activity of this compound primarily involves its ability to act as a reactive electrophile . It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This mechanism is crucial for its potential use in drug development, particularly in targeting specific enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antibiotics or antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The findings are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a potential candidate for further development in cancer therapy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth, indicating the compound's potential as a therapeutic agent in treating infections caused by resistant strains. -

Case Study on Cytotoxic Effects :

In another investigation, the compound was evaluated for its effects on breast cancer cells (MCF-7). The study revealed that treatment with the compound led to increased apoptosis rates, suggesting a mechanism involving programmed cell death, which is crucial for cancer treatment strategies.

Q & A

Q. Mitigation Strategies :

- Use anhydrous conditions and inert atmospheres (argon/nitrogen) during sulfonation .

- Optimize stoichiometry (e.g., 1.2 equivalents of chlorosulfonic acid) and temperature control (<10°C) to suppress side reactions.

- Characterize by-products via HPLC-MS and adjust reaction time accordingly .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons as a triplet (δ 1.2–1.5 ppm) and acetamido (–NHCOCH₃) as a singlet (δ 2.1 ppm).

- ¹³C NMR : Sulfonyl chloride (C–SO₂Cl) appears at δ 55–60 ppm.

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at 1360–1400 cm⁻¹) and acetamido (C=O at 1650–1680 cm⁻¹).

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂ClNO₄S) with <0.3% deviation .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

Sulfonyl chlorides hydrolyze rapidly in aqueous media. Kinetic studies show:

- Acidic conditions (pH < 3) : Hydrolysis half-life ≈ 2 hours due to protonation of the leaving group.

- Neutral/basic conditions (pH ≥ 7) : Half-life < 30 minutes, forming sulfonic acid.

Q. Experimental Design :

- Prepare buffered solutions (pH 1–10) and monitor hydrolysis via UV-Vis spectroscopy (λmax = 260 nm for sulfonyl chloride).

- Use pseudo-first-order kinetics to calculate rate constants. Store the compound in anhydrous solvents (e.g., dichloromethane) with molecular sieves .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep in airtight, moisture-free containers at –20°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Decontamination : Neutralize spills with sodium bicarbonate slurry to convert residual sulfonyl chloride to non-volatile salts .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Fukui indices. Higher electrophilicity at the sulfur atom predicts reactivity with nucleophiles (e.g., amines).

- Transition State Analysis : Simulate activation energy for SN2 displacement at the ethoxy group to assess competing pathways.

- Validation : Compare predicted reactivity with experimental kinetic data (e.g., Hammett plots) .

Key Research Challenges

- Contradictions in Stability Data : Some studies report sulfonyl chloride decomposition at room temperature, while others suggest stability under inert conditions. Resolve via controlled reproducibility experiments .

- Spectral Overlaps : Acetamido and ethoxy signals in NMR may overlap; use high-field instruments (≥500 MHz) or 2D-COSY for resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。